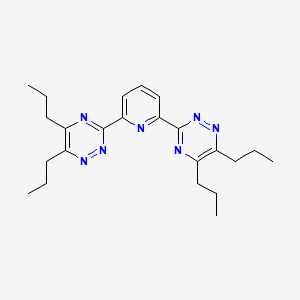![molecular formula C10H11NO3 B1626859 3-[(3-Methylphenyl)amino]-3-oxopropanoic acid CAS No. 95262-00-3](/img/structure/B1626859.png)
3-[(3-Methylphenyl)amino]-3-oxopropanoic acid
Vue d'ensemble
Description
“3-[(3-Methylphenyl)amino]-3-oxopropanoic acid” is a chemical compound with the molecular formula C10H11NO3 . It has a molecular weight of 193.2 g/mol . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code of the compound is 1S/C10H11NO3/c1-7-3-2-4-8(5-7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) . Its canonical SMILES is CC1=CC(=CC=C1)NC(=O)CC(=O)O .Physical And Chemical Properties Analysis
The compound has a molecular weight of 193.20 g/mol . It has a XLogP3 value of 1.9, indicating its lipophilicity . The compound has 2 hydrogen bond donors and 3 hydrogen bond acceptors . It has a rotatable bond count of 3 . The topological polar surface area of the compound is 66.4 Ų . The compound has a complexity of 227 .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A related compound, 3-[(2-Hydroxyphenyl)amino]butanoic acid, and its derivatives have been synthesized to contain hydrazide, pyrrole, and chloroquinoxaline moieties. These derivatives showed significant antimicrobial activity against bacteria such as Staphylococcus aureus and Mycobacterium luteum, and antifungal activity against fungi like Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Metabolic Pathways in Cyanobacteria
Research has identified non-encoded diaminomonocarboxylic acids, such as 3-N-methyl-2,3-diaminopropanoic acid, widely distributed in cyanobacterial species. These compounds, known for their neurotoxic effects, suggest potential environmental hazards and necessitate further studies on their biosynthesis and effects (Nunn & Codd, 2017).
Chemical Synthesis Applications
3-(2-Iodophenyl)-3-oxopropanoic acid derivatives have been successfully reacted with various terminal alkynes to produce (Z)-2-[(Z)-3-alkylideneisobenzofuran-1(3H)-ylidene]acetic acid derivatives, showcasing the compound's versatility in chemical synthesis (Kobayashi et al., 2008).
Anti-inflammatory Activities
Phenolic compounds derived from the tender leaves of Eucommia ulmoides Oliv. have been studied for their anti-inflammatory activities. These include derivatives such as 2-{[3-(3,4-dihydroxyphenyl)propanoyl]oxy} propanoic acid, demonstrating the potential for natural product-derived anti-inflammatory agents (Ren et al., 2021).
Liquid Crystal Research
A new family of four-ring achiral bent-core compounds derived from 2-methyl 3-amino benzoic acid has been designed, exhibiting a wide-range enantiotropic nematic phase, which opens up possibilities for new materials in liquid crystal displays and other optoelectronic applications (Gude et al., 2013).
Chemoenzymatic Reduction for Enantiomerically Pure Acids
The chemoenzymatic reduction of 2-oxo acids, including derivatives related to 3-[(3-Methylphenyl)amino]-3-oxopropanoic acid, using d-lactate dehydrogenase from Staphylococcus epidermidis offers a route to enantiomerically pure phenyllactic acids, highlighting its importance in the synthesis of natural products and active substances in medicine (Sivanathan et al., 2015).
Mécanisme D'action
Target of Action
This compound belongs to the class of organic compounds known as phenylalanine and derivatives .
Mode of Action
Similar compounds are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent modification . The exact mechanism for this compound remains to be elucidated.
Biochemical Pathways
As a derivative of phenylalanine, it might be involved in the metabolism of amino acids and proteins
Action Environment
The action, efficacy, and stability of 3-[(3-Methylphenyl)amino]-3-oxopropanoic acid can be influenced by various environmental factors . These can include factors such as pH, temperature, presence of other compounds, and specific conditions within the body.
Analyse Biochimique
Biochemical Properties
Based on its structure, it can be inferred that it may participate in biochemical reactions involving its amino and carboxylic acid groups
Metabolic Pathways
It could potentially be involved in amino acid metabolism, given its structural features
Transport and Distribution
The transport and distribution of 3-[(3-Methylphenyl)amino]-3-oxopropanoic acid within cells and tissues are not well-characterized. It could potentially interact with transporters or binding proteins, and have effects on its localization or accumulation .
Subcellular Localization
It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
3-(3-methylanilino)-3-oxopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-7)11-9(12)6-10(13)14/h2-5H,6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGWLFVNSUWCNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70506145 | |
| Record name | 3-(3-Methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95262-00-3 | |
| Record name | 3-(3-Methylanilino)-3-oxopropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70506145 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


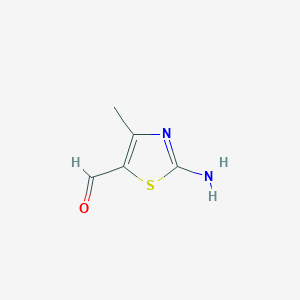


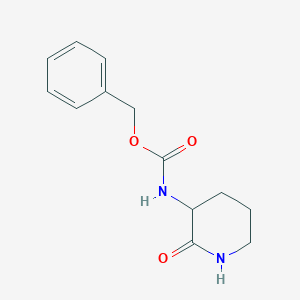
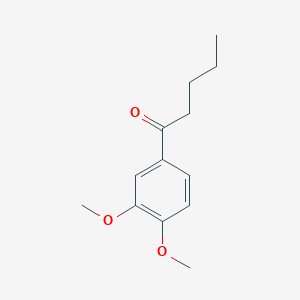


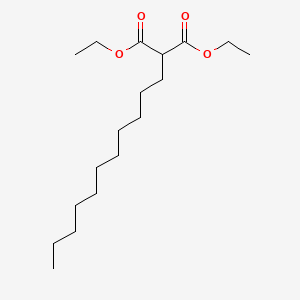



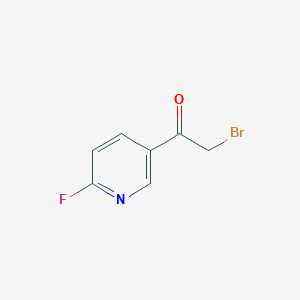
![Thiazolo[5,4-d]pyrimidin-7-ol](/img/structure/B1626796.png)
